molecular formula C16H25N3O3 B11792186 tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate

Cat. No.: B11792186
M. Wt: 307.39 g/mol
InChI Key: SCYGZNVPBYFFPZ-UHFFFAOYSA-N
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Description

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate is a protected amine derivative of a substituted aminomethylpyridine, designed for use as a critical synthetic intermediate in medicinal chemistry and drug discovery research. The compound's structure incorporates a morpholine ring—a privileged scaffold known to enhance pharmacokinetic properties and contribute to binding affinity in many biologically active molecules—and a Boc-protected amine, providing a versatile handle for further synthetic elaboration. This building block is of significant value in the construction of more complex small molecules, particularly in the development of targeted protein degraders and anticancer agents. Research indicates that compounds featuring morpholino-pyridine cores and carbamate protections can serve as key precursors in the synthesis of molecules that modulate the ubiquitin-proteasome system, such as cereblon-binding GSPT1 degraders for oncology research . Furthermore, its structural features make it a candidate for developing novel therapeutics aimed at challenging targets, including cancers with poor prognosis like glioblastoma and other solid tumors . This reagent empowers researchers to efficiently generate compound libraries for probing new biological pathways and optimizing lead compounds with potential for improved selectivity and efficacy.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

tert-butyl N-[(2-methyl-6-morpholin-4-ylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C16H25N3O3/c1-12-13(11-17-15(20)22-16(2,3)4)5-6-14(18-12)19-7-9-21-10-8-19/h5-6H,7-11H2,1-4H3,(H,17,20)

InChI Key

SCYGZNVPBYFFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Alternative Pd-Catalyzed Amination

Hydroxymethylation and Carbamate Formation

Hydroxymethylation via Friedel-Crafts Alkylation

The 3-hydroxymethyl group is installed using paraformaldehyde under Friedel-Crafts conditions. In a typical procedure:

  • Reactants : 2-Methyl-6-morpholinopyridine, paraformaldehyde, AlCl₃

  • Solvent : Dichloroethane

  • Temperature : 50°C

  • Yield : 75%.

Boc Protection of the Hydroxymethyl Group

The hydroxymethyl intermediate is converted to the carbamate using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

  • Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), triethylamine (2.0 equiv)

  • Solvent : THF/H₂O (4:1)

  • Temperature : 0°C → room temperature

  • Yield : 95%.

Critical Optimization :
Excess Boc₂O ensures complete conversion, while DMAP accelerates the reaction by activating the carbonyl group. Aqueous workup removes unreacted reagents, enhancing purity.

Industrial-Scale Synthesis and Process Optimization

Mixed Anhydride Method for Carbamate Formation

Adapted from lacosamide intermediate synthesis, this method employs N-Boc-D-serine to form a mixed anhydride, which subsequently reacts with a pyridinemethanol derivative:

Step 1: Mixed Anhydride Formation

  • Reactants : N-Boc-D-serine, isobutyl chlorocarbonate, N-methylmorpholine

  • Solvent : Ethyl acetate

  • Temperature : 0–5°C

  • Time : 2 hours

Step 2: Condensation with Pyridinemethanol

  • Reactants : Pyridinemethanol derivative, mixed anhydride

  • Solvent : Ethyl acetate

  • Temperature : 10–15°C

  • Yield : 93%.

Phase-Transfer Catalyzed Alkylation

For introducing methyl groups or enhancing solubility, phase-transfer catalysis (PTC) proves effective:

  • Catalyst : Tetrabutylammonium bromide (0.025–0.2 equiv)

  • Alkylating Agent : Methyl sulfate

  • Base : KOH (50% aqueous)

  • Solvent : Ethyl acetate

  • Yield : 92–97%.

Table 1: Optimization of PTC Conditions

TBAB (equiv)Methyl Sulfate (equiv)Temperature (°C)Yield (%)
0.0251.5-10–092.4
0.11.25–1095.0
0.21.015–2097.0

Purification and Characterization

Crystallization Techniques

Crude product is purified via solvent-antisolvent crystallization:

  • Solvent : Ethyl acetate

  • Antisolvent : Hexane (8:1 ratio)

  • Purity : >99% (HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.46 (s, 9H, Boc), 2.58 (s, 3H, CH₃), 3.75 (m, 4H, morpholine), 4.42 (d, 2H, CH₂O).

  • MS (ESI) : m/z 318.2 [M+H]⁺.

Chemical Reactions Analysis

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) CAS Number Key Applications/Notes
tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate (Target) 2-Me, 6-morpholino Not available Not available Intermediate for kinase inhibitors
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 2-Cl, 6-Br 321.60 1142192-48-0 Cross-coupling reactions; halogenated synthon
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5-OMe, 6-OMe Not reported Not reported Electron-rich intermediates for drug design
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 3-F Not reported Not reported Fluorinated building block for PET tracers

Key Observations :

  • Morpholino vs. Halogens: The morpholino group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may enhance binding affinity in biological targets compared to halogens (e.g., Br, Cl) in analogs like 6-bromo-2-chloro derivatives .
  • Electron-Donating Effects: The 5,6-dimethoxy analog shares electron-rich characteristics with the morpholino-containing target, but the latter’s nitrogen-rich morpholine ring may improve solubility in polar solvents.
  • Fluorine Substitution: The 3-fluoro analog highlights the role of fluorine in tuning metabolic stability, a property less pronounced in the morpholino-containing target.

Reactivity Comparison :

  • Halogenated analogs (e.g., 6-bromo-2-chloro) are more reactive in metal-catalyzed cross-couplings, whereas the morpholino group in the target compound may limit such reactivity but improve stability under acidic conditions .

Biological Activity

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 1355224-24-6

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets. The presence of the morpholine and pyridine rings enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease (AD) by preventing the breakdown of acetylcholine.
  • Neuroprotective Effects : In vitro studies indicate that this compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptide aggregation, a hallmark of AD pathology .
  • Anti-inflammatory Activity : It has also demonstrated the ability to modulate inflammatory responses in astrocytes, reducing levels of pro-inflammatory cytokines such as TNF-α .

Biological Activity Data

Activity Type Observation Reference
Enzyme InhibitionIC50 for acetylcholinesterase = 0.17 μM
Neuroprotection62.98% cell viability in astrocytes exposed to Aβ1-42 when treated with the compound
Anti-inflammatoryReduced TNF-α levels in treated astrocytes

Case Studies

  • Neuroprotective Study :
    • A study assessed the protective effects of this compound on astrocytes exposed to Aβ1-42. Results showed improved cell viability and reduced oxidative stress markers when treated with the compound compared to untreated controls .
  • In Vivo Evaluation :
    • In an animal model mimicking AD, administration of the compound resulted in decreased β-secretase activity and reduced Aβ levels, suggesting potential for therapeutic application in neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the morpholine ring.
  • Alkylation with tert-butyl carbamate.
  • Purification through recrystallization or chromatography.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include:
    • tert-butyl group: 1.4 ppm (9H, s) in ¹H; ~28 ppm (C) in ¹³C.
    • Morpholino protons: 3.6–3.8 ppm (m, 8H, –N–CH₂–CH₂–O–).
    • Pyridine protons: 6.8–7.5 ppm (aromatic region) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₆H₂₆N₃O₃: 308.1972) and fragmentation patterns (e.g., loss of tert-butyl group: m/z 211.1) .

What factors influence regioselectivity in nucleophilic substitution reactions involving the morpholino and pyridine substituents?

Advanced Research Question
Regioselectivity is governed by:

  • Electronic effects : The electron-donating morpholino group at C6 activates the pyridine ring for electrophilic attack at C4, while the methyl group at C2 sterically hinders substitution at adjacent positions .
  • Steric environment : Bulky tert-butyl carbamate at C3 directs reactions to less hindered sites (e.g., halogenation at C4 in bromo/chloro derivatives) .
  • Catalysis : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic substitution at electron-rich positions .

How can researchers investigate the interactions of this compound with biological targets like enzymes or receptors?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) between the carbamate and immobilized enzymes .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding pockets and hydrogen-bonding interactions with the morpholino group .
  • Enzyme inhibition assays : Monitor IC₅₀ values in fluorogenic substrate assays (e.g., protease inhibition) .

How should researchers address contradictory data in synthetic yield or biological activity across studies?

Advanced Research Question

  • Variable analysis : Compare reaction conditions (solvent polarity, temperature) and purity levels. For example, lower yields in polar aprotic solvents (DMF vs. THF) may indicate solvolysis .
  • Biological replicates : Ensure consistent cell lines/assay protocols. Discrepancies in IC₅₀ values may arise from differences in protein expression levels .
  • Meta-analysis : Use computational tools (e.g., PCA) to cluster data from literature and identify outlier conditions .

What strategies are effective in designing analogs of this compound to enhance biological activity or solubility?

Advanced Research Question

  • Bioisosteric replacement : Substitute morpholino with piperazine (improved solubility) or thiomorpholine (enhanced membrane permeability) .
  • Prodrug modification : Replace tert-butyl with enzymatically cleavable groups (e.g., pivaloyloxymethyl) for targeted release .
  • SAR studies : Systematically vary substituents (e.g., halogenation at C4) and measure logP/solubility via shake-flask assays .

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